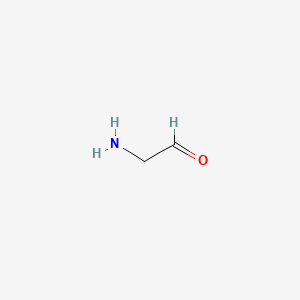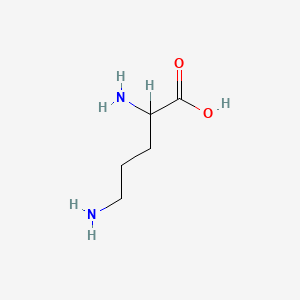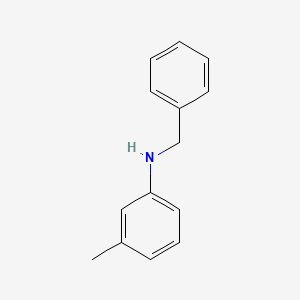
N-bencil-3-metil anilina
Descripción general
Descripción
N-benzyl-3-methylaniline: is an organic compound that belongs to the class of aromatic amines It consists of a benzyl group attached to the nitrogen atom of 3-methylaniline
Aplicaciones Científicas De Investigación
Chemistry: N-benzyl-3-methylaniline is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, N-benzyl-3-methylaniline is used to study the interactions of aromatic amines with biological macromolecules. It can serve as a model compound for investigating the metabolism and toxicity of aromatic amines in living organisms.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs with improved efficacy and safety profiles. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the materials science industry, N-benzyl-3-methylaniline is used in the production of polymers and resins with specific properties. It can also be employed as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
Target of Action
N-Benzyl-3-methylaniline is a compound that primarily targets the methylation of anilines . This process is crucial in organic synthesis, particularly for the synthesis of bio-active compounds in the pharmaceutical industry .
Mode of Action
The compound interacts with its targets through a hydrogen autotransfer procedure . This procedure involves a multistep reaction sequence starting from easily accessible and often inexpensive alcohols . Using a transition metal catalyst, the alcohol is dehydrogenated in a first reaction step, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation . In the final step of the reaction sequence, the hydrogen abstracted in the first step is used to hydrogenate the intermediate product resulting in the overall formation of new C–C or C–N single bonds .
Biochemical Pathways
The biochemical pathways affected by N-Benzyl-3-methylaniline involve the dehydrogenation of methanol . This process has a considerably higher energy barrier compared to the dehydrogenation of higher alcohols . Therefore, methylation of anilines with methanol was typically achieved at elevated temperatures in the presence of either molecularly-defined complexes or heterogeneous materials .
Pharmacokinetics
ADME properties (Absorption, Distribution, Metabolism, and Excretion) would likely be influenced by its chemical structure and the specific conditions under which it is used. For instance, the compound’s lipophilicity could influence its absorption and distribution within the body .
Result of Action
The result of N-Benzyl-3-methylaniline’s action is the effective methylation of anilines with methanol to selectively give N-methylanilines . This process is particularly important for influencing the lipophilicity of such compounds, thus making them more biologically accessible .
Action Environment
The action of N-Benzyl-3-methylaniline can be influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by the presence or absence of solvents . Techniques such as microwave-assisted synthesis, ultrasound-assisted synthesis, and mechanochemistry have been used to minimize environmental impact and reduce energy consumption . These techniques can also influence the reaction time and selectivity of the compound’s action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for preparing N-benzyl-3-methylaniline involves the reductive amination of 3-methylaniline with benzaldehyde. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
N-Alkylation: Another method involves the N-alkylation of 3-methylaniline with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of N-benzyl-3-methylaniline may involve large-scale reductive amination or N-alkylation processes, optimized for higher yields and purity. These processes often use continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-benzyl-3-methylaniline can undergo oxidation reactions to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form N-benzyl-3-methylcyclohexylamine using hydrogen gas and a suitable catalyst like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives. For example, nitration with nitric acid and sulfuric acid can introduce nitro groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: N-benzyl-3-methylcyclohexylamine.
Substitution: Nitro-substituted derivatives.
Comparación Con Compuestos Similares
N-methylaniline: Similar in structure but lacks the benzyl group. It is less bulky and may exhibit different reactivity and properties.
N-ethyl-3-methylaniline: Contains an ethyl group instead of a benzyl group. This difference in alkyl group size can influence the compound’s chemical behavior and applications.
N-benzyl-4-methylaniline: Similar structure but with the methyl group in the para position. This positional isomer may have different electronic and steric effects, leading to variations in reactivity and applications.
Uniqueness: N-benzyl-3-methylaniline is unique due to the presence of both the benzyl and methyl groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity, making it suitable for particular synthetic and industrial applications.
Propiedades
IUPAC Name |
N-benzyl-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZDSDSOSVITOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968879 | |
| Record name | N-Benzyl-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836453 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5405-17-4 | |
| Record name | N-(3-Methylphenyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5405-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC8085 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
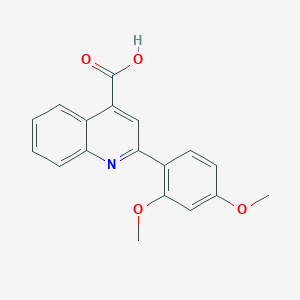
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1595635.png)

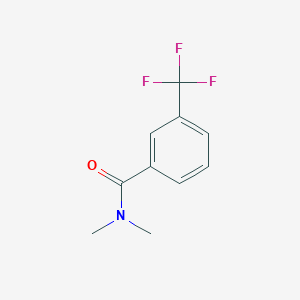

![N,N'-(2,5-Dichloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B1595642.png)
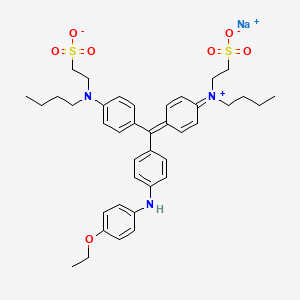
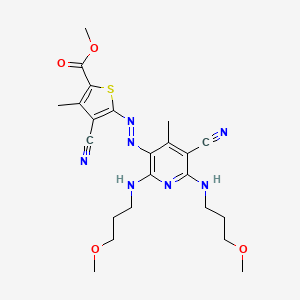
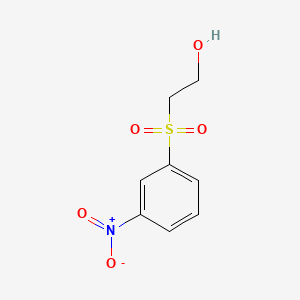

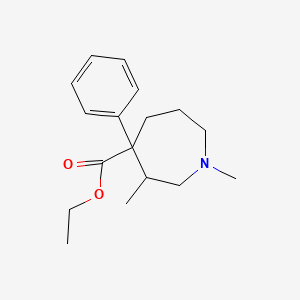
![8-Methyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B1595653.png)
